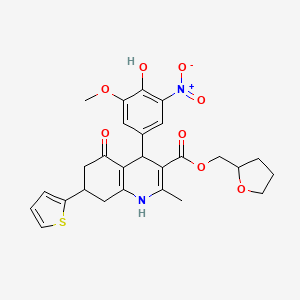
Methyl 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle est un composé organique complexe doté d'une structure unique. Il se caractérise par la présence de groupes dichlorophényle et diméthoxyphényle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des matières premières, qui comprennent des dérivés de 2,4-dichlorophényle et de 3,4-diméthoxyphényle. Ces matières premières subissent une série de réactions, notamment la condensation, la cyclisation et l'estérification, pour former le produit final. Les conditions de réaction, telles que la température, le solvant et les catalyseurs, sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du composé.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L'utilisation de technologies de pointe, telles que la synthèse assistée par micro-ondes et le criblage à haut débit, peut améliorer l'efficacité et la capacité de production. Des mesures de contrôle qualité, notamment la chromatographie et la spectroscopie, sont utilisées pour surveiller la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont optimisées pour obtenir la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinoléine, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques, conduisant à une large gamme de produits.
Applications de recherche scientifique
Le 4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle présente plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie : Les chercheurs étudient les interactions du composé avec les molécules biologiques pour comprendre son potentiel en tant qu'agent thérapeutique.
Médecine : Le composé est étudié pour ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Les propriétés chimiques du composé le rendent utile dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle : partage des similitudes structurelles avec d'autres dérivés de quinoléine, tels que :
Unicité
L'unicité du 4-(2,4-dichlorophényl)-7-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C26H25Cl2NO5 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
methyl 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5/c1-13-23(26(31)34-4)24(17-7-6-16(27)12-18(17)28)25-19(29-13)9-15(10-20(25)30)14-5-8-21(32-2)22(11-14)33-3/h5-8,11-12,15,24,29H,9-10H2,1-4H3 |
Clé InChI |
NNCIYBVLMPEWSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634697.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11634712.png)
![4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B11634723.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634729.png)
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11634736.png)
![Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B11634740.png)
![2-[(3-methoxypropyl)amino]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634741.png)
![methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634746.png)
![Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11634750.png)
![3,5-diethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11634758.png)
![{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11634767.png)
![(6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634773.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634774.png)
